molecular formula C17H19N5O2S B5617720 (1S*,5R*)-3-isonicotinoyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-isonicotinoyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5617720
M. Wt: 357.4 g/mol
InChI Key: KDISRGDLDACCQG-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bicyclic nonane derivatives like 3,7-diazabicyclo[3.3.1]nonane typically involves reactions like aminomethylation, reduction, and cyclization. For example, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives has been achieved through aminomethylation of specific thiolates, indicating a method that could potentially be adapted for the synthesis of our target compound (Dotsenko, Krivokolysko, & Litvinov, 2007).

Molecular Structure Analysis

The molecular structure of related compounds often involves bicyclic systems with different substituents. X-ray diffraction analysis has been used to determine the three-dimensional structures of similar molecules, providing insights into the spatial arrangement of atoms and the conformations adopted by these compounds (Eremeev et al., 1985).

Chemical Reactions and Properties

Compounds with the 3,7-diazabicyclo[3.3.1]nonane scaffold, like our target molecule, often exhibit interesting chemical reactivity. For instance, these compounds can form adducts with other chemical entities, indicating potential reactivity pathways that could be relevant for the target compound (Cadenas‐Pliego et al., 1993).

Physical Properties Analysis

The physical properties of similar bicyclic compounds, such as solubility, melting point, and boiling point, are often influenced by their molecular structure and substituents. For example, the introduction of specific functional groups can significantly alter these properties, as observed in various bicyclic nonane derivatives (Terada, Takeuchi, & Hamada, 1986).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other chemicals are determined by the functional groups present in the compound. Bicyclic nonane derivatives have been shown to undergo transformations under specific conditions, hinting at the potential chemical behavior of the target compound (Nikit-skaya & Yakhontov, 1970).

properties

IUPAC Name

[(1S,5R)-6-(4-methylthiadiazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-15(25-20-19-11)17(24)22-9-12-2-3-14(22)10-21(8-12)16(23)13-4-6-18-7-5-13/h4-7,12,14H,2-3,8-10H2,1H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDISRGDLDACCQG-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-isonicotinoyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.